molecular formula C12H12F2N2O2 B2385296 N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide CAS No. 1797918-76-3

N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide

Cat. No.: B2385296
CAS No.: 1797918-76-3
M. Wt: 254.237
InChI Key: KMORSHDFCVCBMN-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanobutyl group attached to a difluoro-hydroxybenzamide core, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide typically involves the reaction of 3,5-difluoro-4-hydroxybenzoic acid with 1-cyanobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the cyanobutyl group to form primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The presence of the cyanobutyl and difluoro groups enhances its binding affinity and specificity for certain targets, leading to pronounced biological effects.

Comparison with Similar Compounds

  • N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide
  • N-(1-cyanobutyl)-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide
  • N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide

Uniqueness: N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide stands out due to the presence of both difluoro and hydroxy groups on the benzene ring, which confer unique chemical reactivity and biological activity. These structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-2-3-8(6-15)16-12(18)7-4-9(13)11(17)10(14)5-7/h4-5,8,17H,2-3H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMORSHDFCVCBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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